2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Description
2-Chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide is a bicyclic heterocyclic compound featuring a fused thiazolo-triazin core substituted with a chloroacetamide group. This structure combines a sulfur-containing thiazole ring with a triazine moiety, which is further functionalized with a ketone and methyl group. The chloroacetamide substituent enhances its reactivity, making it a candidate for further derivatization in medicinal and materials chemistry.
Properties
IUPAC Name |
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2S/c1-4-7(15)11-8-13(12-4)5(3-16-8)10-6(14)2-9/h3,8H,2H2,1H3,(H,10,14)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALGNAGGUQCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC1=O)SC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122417 | |
| Record name | Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256627-72-1 | |
| Record name | Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : C₈H₉ClN₄O₂S
- CAS Number : 1256627-72-1
- MDL Number : MFCD19103529
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazine class exhibit significant antimicrobial properties. For instance:
- Compounds similar to 2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro...) were tested against various Candida species and showed comparable efficacy to ketoconazole, a standard antifungal medication .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- In vitro tests demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds derived from similar structures showed IC50 values indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3Aa | MCF-7 | 1.0 × 10^5 |
| 3Ba | HepG2 | Significant |
Anti-inflammatory and Analgesic Effects
Studies have also reported the anti-inflammatory and analgesic effects of thiazolo derivatives. The compounds demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in managing pain and inflammation .
Case Studies
- In Vitro Testing Against Cancer Cells : A study evaluated multiple thiazolo derivatives for their antiproliferative properties against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. The results indicated significant growth inhibition in treated cells compared to controls .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized triazolothiadiazine derivatives. These compounds were tested against a range of pathogens and demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .
The mechanisms through which 2-chloro-N-(6-methyl-7-oxo...) exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Tubulin Polymerization : Some derivatives were found to disrupt microtubule formation in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Thiazole and Triazine Derivatives
The compound shares structural motifs with several classes of heterocyclic acetamides, particularly those involving thiazole, triazine, or thiadiazole cores. Key analogs include:
Table 1: Comparison of Structural and Physicochemical Properties
Physicochemical and Spectral Properties
- Hydrogen Bonding : The thiazolo-triazin core likely forms intramolecular hydrogen bonds (N–H···O=C), as observed in similar bicyclic systems (). This could enhance crystallinity and stability .
- Solubility: Chloroacetamide substituents typically reduce aqueous solubility compared to morpholinoethoxy groups (8c/8d), which introduce polar tertiary amines .
- Thermal Stability : The methyl and ketone groups in the target compound may lower melting points relative to trichloroethyl analogs (4.1), which exhibit higher thermal stability due to halogenated substituents .
Preparation Methods
Synthesis of Thiazolotriazinone Intermediates
Research indicates that the core structure can be synthesized via condensation reactions involving o-phenylenediamine derivatives with thiocarbonyl compounds or cyclic intermediates . For example, the reaction of o-phenylenediamine with methyl-isothiocyanate yields benzo[f]triazepine derivatives through cyclo-condensation, dehydrogenation, and cyclization steps.
Cyclization to Form the Thiazolo[3,2-b]triazin-3-yl Ring
The heterocyclic core formation often involves intermolecular cyclization at specific nitrogen or sulfur atoms, guided by regioselective conditions, such as:
- Refluxing intermediates with acetic acid or polar aprotic solvents .
- Using base catalysis to promote ring closure.
- Employing X-ray crystallography for structural confirmation to ensure regioselectivity.
Regioselective Cyclization
X-ray diffraction analyses confirm that cyclization occurs regioselectively at N2 of the 1,2,4-triazine ring, which is crucial for subsequent substitution steps.
Functionalization of the Core
Acylation and Chlorination
The introduction of the acetamide group is achieved via acylation of amino groups on the heterocycle with chloroacetyl derivatives . Chlorination at specific positions, such as at the heterocyclic sulfur or nitrogen, is performed using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) , facilitating the formation of the 2-chloro substituent.
Nucleophilic Substitution
The chloro group serves as a reactive site for nucleophilic substitution, allowing the attachment of the acetamide moiety through reactions with ammonia or acetamide derivatives under controlled conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis Data and Reaction Conditions
Notable Research Findings
- Regioselectivity during cyclization is critical, with X-ray crystallography confirming N2-position cyclization.
- Intermediate stability influences overall yield, with optimized conditions favoring regioselective substitution.
- Reaction temperatures typically range from room temperature to reflux, with solvents like DMF and acetic acid facilitating cyclization and substitution steps.
- Chlorination is often performed using phosphorus oxychloride, which introduces the chloro substituent at the desired heterocycle position.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via refluxing intermediates with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like acetone. For example, analogous thiazolo-triazinone derivatives were prepared by reacting a thiazolo-triazinone core with chloroacetyl-morpholine/piperidine under reflux for 24 hours, followed by solvent evaporation and recrystallization from ethanol . Reaction progress is monitored via TLC (e.g., chloroform:acetone = 3:1) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : A combination of spectral techniques is employed:
- 1H/13C NMR : To confirm proton and carbon environments, particularly distinguishing methyl, acetamide, and heterocyclic moieties .
- Mass Spectrometry (MS) : ESI-MS or FAB-MS identifies molecular ion peaks (e.g., m/z 473 [M+2]+) and fragmentation patterns .
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1670 cm⁻¹) .
- Elemental Analysis : Cross-checks calculated vs. experimental C/H/N percentages, though discrepancies may arise due to impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Yield optimization involves:
- Substituent Effects : Electron-donating groups on aryl amines (e.g., 3,4-dichloro vs. 2-chloro substituents) may enhance reactivity, as seen in analogous acetamide derivatives (21% vs. 33% yields) .
- Solvent Selection : Polar solvents (e.g., ethanol, acetone) improve solubility of intermediates, while excess base (e.g., triethylamine) neutralizes HCl byproducts .
- Reaction Duration : Extended reflux times (e.g., 24 hours) ensure complete acylation, monitored via TLC .
Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Discrepancies (e.g., C: 61.07% calc. vs. 60.87% exp. ) suggest incomplete purification. Solutions include:
- Recrystallization : Use solvents like pet-ether or ethanol to remove impurities .
- HPLC Purity Checks : Validate compound homogeneity before analysis.
- Supplementary Techniques : Combine NMR/MS data to confirm molecular integrity despite minor analytical deviations .
Q. How are intermediates and co-crystals characterized in the synthesis of bicyclic triazine derivatives?
- Methodological Answer : Key steps involve:
- Intermediate Isolation : Co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide) are extracted from reaction mixtures post-acid quenching and analyzed via X-ray diffraction .
- X-ray Crystallography : Resolves molecular geometry and confirms heterocyclic ring formation, critical for mechanistic studies .
Q. What computational methods predict the biological or catalytic activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulates interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for bioactivity testing .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
Contradiction Analysis and Mechanistic Insights
Q. How do competing reaction pathways affect the synthesis of heterocyclic intermediates?
- Methodological Answer : Side reactions (e.g., thioamide vs. acetamide formation ) are mitigated by:
- Acid Catalysis : Concentrated H₂SO₄ promotes cyclization over hydrolysis during thiadiazole formation .
- Stoichiometric Control : Precise ratios of reagents (e.g., P₂S₅ for thioamide synthesis) reduce byproducts .
Q. Why do certain intermediates resist isolation, and how is this addressed?
- Methodological Answer : Unstable intermediates (e.g., thioacetamide derivatives ) may degrade during purification. Strategies include:
- In Situ Characterization : Use FT-IR or NMR to monitor intermediates without isolation.
- Co-crystallization : Stabilize transient species with compatible counter-molecules for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
